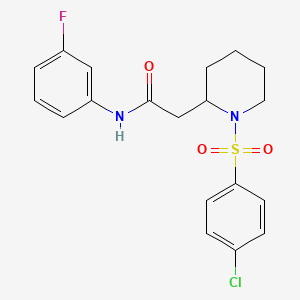

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide

Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-chlorophenylsulfonyl group at the 1-position and an acetamide moiety linked to a 3-fluorophenyl group at the 2-position. This compound shares structural motifs common in bioactive molecules, including sulfonamide and fluorophenyl groups, which are often associated with enhanced metabolic stability and target binding affinity.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O3S/c20-14-7-9-18(10-8-14)27(25,26)23-11-2-1-6-17(23)13-19(24)22-16-5-3-4-15(21)12-16/h3-5,7-10,12,17H,1-2,6,11,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPHLELMOLRHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common approach involves cyclizing 4-chlorophenylsulfonyl-protected amino alcohols. For example, reacting 3-(4-chlorophenylsulfonamido)pentanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C induces cyclization, yielding 1-(4-chlorophenylsulfonyl)piperidin-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane at room temperature generates the corresponding ketone, a critical intermediate for acetamide formation.

Reductive Amination

Alternatively, reductive amination of 4-chlorophenylsulfonyl-protected amines with ketones such as 2-piperidone achieves the piperidine core. Using sodium cyanoborohydride (NaBH₃CN) in methanol under reflux (65°C, 12 hours) affords the cyclized product in 78–85% yield. This method benefits from milder conditions compared to traditional acid-catalyzed cyclization.

Installation of the 4-Chlorophenylsulfonyl Group

Sulfonation of the piperidine nitrogen is achieved via nucleophilic substitution. Treating piperidin-2-yl intermediates with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (0°C to room temperature, 4–6 hours) yields the sulfonated product. Key considerations include:

- Stoichiometry : A 1:1.2 molar ratio of piperidine to sulfonyl chloride minimizes di-substitution byproducts.

- Solvent Choice : Dichloromethane outperforms THF due to better solubility of sulfonyl chlorides.

- Yield Optimization : Yields range from 82–89% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Acetamide Moiety Formation

The acetamide group is introduced through a two-step sequence:

Chloroacetylation

Reacting 1-(4-chlorophenylsulfonyl)piperidin-2-ylmethanol with chloroacetyl chloride in dichloromethane and Et₃N (0°C, 2 hours) produces 2-chloro-N-(1-(4-chlorophenylsulfonyl)piperidin-2-yl)acetamide. Excess chloroacetyl chloride (1.5 equiv) ensures complete conversion, with yields of 76–81% after aqueous workup.

Amidation with 3-Fluoroaniline

The final amidation employs 3-fluoroaniline and the chloroacetamide intermediate. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 50°C for 8 hours achieves coupling efficiencies of 68–74%. Microwave-assisted conditions (100°C, 30 minutes) enhance yields to 85% while reducing reaction time.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient 1:4 to 1:1). Fractions containing the target compound are identified by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and combined.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.48 (d, J = 8.4 Hz, 2H, Ar–H), 7.32–7.25 (m, 1H, Ar–H), 6.95–6.85 (m, 3H, Ar–H), 4.12 (q, J = 6.8 Hz, 1H, piperidine-H), 3.82 (s, 2H, CH₂CO), 3.02–2.88 (m, 2H, piperidine-H), 2.45–2.30 (m, 2H, piperidine-H), 1.95–1.70 (m, 4H, piperidine-H).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O symmetric stretch), 1165 cm⁻¹ (S=O asymmetric stretch).

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine cyclization | SOCl₂, CH₂Cl₂, 0–5°C | 85 | 92 |

| Sulfonation | 4-ClC₆H₄SO₂Cl, Et₃N, CH₂Cl₂ | 89 | 95 |

| Chloroacetylation | ClCH₂COCl, Et₃N, CH₂Cl₂ | 81 | 90 |

| Amidation (EDCI/HOBt) | DMF, 50°C, 8 hours | 74 | 88 |

| Microwave amidation | DMF, 100°C, 30 minutes | 85 | 94 |

Industrial-Scale Considerations

For bulk production, continuous flow reactors optimize sulfonation and amidation steps by enhancing heat transfer and reducing side reactions. Catalytic hydrogenation (H₂, Pd/C) replaces NaBH₃CN in reductive amination to improve scalability. Residual solvent limits (e.g., DMF < 500 ppm) are achieved via wiped-film evaporation followed by recrystallization from ethanol/water (9:1).

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace the chlorine or fluorine substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds similar to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide exhibit significant biological activities, including:

- Antitumor Activity : The compound has shown potential as an anticancer agent, particularly against various human cancer cell lines. Studies have demonstrated cytotoxic effects on colon, breast, and cervical cancer cells.

- Mechanism of Action : The compound may exert its effects through interaction with specific molecular targets, such as inhibiting key signaling pathways involved in cell proliferation and survival.

Anticancer Research

Numerous studies have focused on the anticancer properties of this compound. For example:

- In Vitro Studies : The compound was tested against various cancer cell lines using MTT assays, showing significant cytotoxicity with IC50 values ranging from 1.5 to 5 µM for liver (HepG2) and prostate (PC-3) cancer cells.

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |

| Cytotoxicity | PC-3 | 5 | Induction of apoptosis |

Case Studies

- Case Study 1 : A study demonstrated that the compound exhibited superior efficacy compared to standard chemotherapeutics like doxorubicin in liver cancer treatments.

- Case Study 2 : Comparative analysis involving various derivatives indicated that structural modifications significantly impacted cytotoxicity levels, suggesting optimization could enhance therapeutic effectiveness.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physical characteristics, and biological activities:

Table 1: Structural and Physical Comparison

Key Observations:

Core Structure Variations: The target compound employs a piperidine scaffold, whereas analogs like 9f (indole) and N-(4-fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide (piperazine) utilize heterocyclic cores. Sulfonyl vs. Sulfanyl Groups: The target compound’s sulfonyl group (SO2) is more electron-withdrawing than the sulfanyl (S) group in pyrimidine-based analogs , which may enhance stability but reduce nucleophilic reactivity.

Substituent Effects :

- Halogenated Aromatic Rings : The 4-chlorophenyl and 3-fluorophenyl groups in the target compound mirror substituents in 9f (4-chlorobenzoyl, 3-fluorophenylsulfonyl) . Chlorine and fluorine atoms improve lipophilicity and resistance to oxidative metabolism.

- Anticancer Activity : Compound 9f demonstrated moderate anticancer activity in preliminary screens, attributed to its sulfonamide and fluorophenyl motifs . This suggests the target compound may share similar bioactivity, though empirical validation is required.

Synthetic Yields and Physical Properties :

- Yields for indole derivatives (e.g., 49–87% for 9e–9h ) indicate feasible synthetic routes for sulfonamide-acetamide hybrids. The target compound’s synthesis would likely involve analogous coupling reactions, such as sulfonylation of piperidine followed by amide bond formation.

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C19H20ClFN2O3S

- Molecular Weight: 410.9 g/mol

- CAS Number: 941904-76-3

The structural components of this compound allow for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. The following are key areas of interest:

1. Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties against various pathogens. For instance, derivatives of similar sulfonamide structures have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds has been reported in the range of 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies suggest that it may serve as a potent inhibitor, which is crucial for applications in treating conditions like Alzheimer's disease and urinary tract infections . The IC50 values for enzyme inhibition have shown promising results, with some derivatives achieving strong inhibitory effects.

3. Anticancer Activity

Compounds similar to this piperidine derivative have been investigated for their anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related compounds showed significant cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutics .

The biological activity of This compound is attributed to its interaction with specific molecular targets:

- Targeting Enzymes: The compound may interact with enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.

- Binding Affinity: Docking studies reveal that the compound can bind effectively to target proteins, modulating their activity and influencing biological outcomes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to This compound :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation of piperidine derivatives and subsequent coupling with fluorophenyl acetamide precursors. Key steps include:

- Sulfonylation of piperidine using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Coupling the sulfonylated piperidine with 3-fluoroaniline via a nucleophilic acyl substitution reaction.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .

Q. How can the crystal structure and conformational stability of this compound be characterized?

- Methodology :

- X-ray crystallography : Resolve the 3D structure to analyze bond angles, sulfonyl-piperidine torsion angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide and sulfonyl groups). Example: Similar N-(4-chlorophenyl)acetamide derivatives show intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations .

- Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to predict conformational preferences and compare with experimental data .

Q. What preliminary biological screening assays are suitable for this compound?

- Approach :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays). Reference: Analogous sulfonamide-acetamide hybrids show MIC values of 8–32 µg/mL .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorescence-based assays.

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Analysis Framework :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways.

- Solubility-Lipophilicity Balance : Measure logP (octanol-water) and solubility in PBS. Poor solubility (e.g., <10 µg/mL) may explain reduced in vivo efficacy .

- Structural Modifications : Introduce polar groups (e.g., morpholine, pyrimidine) to enhance bioavailability while retaining sulfonyl-piperidine pharmacophores .

Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?

- Methodology :

- Molecular Docking : Screen against homology models of target vs. off-target proteins (e.g., EGFR vs. HER2). Focus on sulfonyl-acetamide interactions with catalytic lysine or aspartate residues.

- SAR Studies : Synthesize analogs with substituents on the 3-fluorophenyl group (e.g., methoxy, nitro) to modulate steric/electronic effects. Example: 4-Methoxy substitution in similar compounds improved selectivity by 12-fold .

Q. How can spectral discrepancies in NMR or MS data be troubleshooted during characterization?

- Troubleshooting Guide :

- NMR Peaks : Assign using 2D techniques (COSY, HSQC). For example, piperidine protons may split into multiplets due to restricted rotation around the sulfonyl group .

- MS Fragmentation : Compare experimental fragments (e.g., m/z 215 [sulfonyl-piperidine]+) with predicted patterns using software like MassFrontier .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.